molecular formula C11H5Br2F2NOS B14902516 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide

4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide

Cat. No.: B14902516
M. Wt: 397.04 g/mol
InChI Key: SQNFLFBDXHQLGF-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is a halogenated thiophene derivative featuring a carboxamide group substituted with a 2,5-difluorophenyl moiety. The compound’s structure is characterized by:

  • A carboxamide linker connecting the thiophene to a 2,5-difluorophenyl group, introducing electron-withdrawing fluorine substituents that modulate electronic properties.

Its synthesis typically involves bromination of thiophene precursors followed by amide coupling with fluorinated anilines .

Properties

Molecular Formula

C11H5Br2F2NOS

Molecular Weight

397.04 g/mol

IUPAC Name

4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H5Br2F2NOS/c12-6-4-9(18-10(6)13)11(17)16-8-3-5(14)1-2-7(8)15/h1-4H,(H,16,17)

InChI Key

SQNFLFBDXHQLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=CC(=C(S2)Br)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of 2,5-difluorophenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromo compound is then reacted with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is primarily related to its ability to interact with specific molecular targets. In the context of its use as a DNA gyrase inhibitor, the compound binds to the DNA gyrase enzyme, inhibiting its activity and preventing DNA replication in bacteria . This mechanism is crucial for its potential antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Electronic and Steric Effects

The target compound is compared below with two analogs:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide Thiophene 2,5-Difluorophenyl C₁₁H₇Br₂F₂NOS 418.05 High halogen content, EWG-dominated
4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide Thiophene 3-(Imidazol-1-yl)propyl C₁₁H₁₁Br₂N₃OS 408.10 Electron-rich substituent, bioactivity
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Dihydrofuran Tetraphenyl C₂₈H₂₀Br₂O 544.27 Steric hindrance, crystalline stability

Key Observations:

  • Electronic Profile : The 2,5-difluorophenyl group in the target compound introduces strong electron-withdrawing effects (EWG), which may enhance electrophilic reactivity compared to the electron-donating imidazole-propyl group in its analog .

Biological Activity

4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical structure and properties:

  • Chemical Formula : C13H8Br2F2N2OS
  • CAS Number : 950021-33-7

Biological Activity Overview

Research indicates that 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections delve into specific areas of biological activity.

Antimicrobial Activity

Studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. For example:

  • Mechanism : The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.
  • Activity Data : In vitro tests against various bacterial strains showed promising results. For instance, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli and Staphylococcus aureus.
StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus32
Pseudomonas aeruginosa64

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-α and IL-6 in activated macrophages.
  • Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound led to a reduction in paw edema and inflammatory markers.

Anticancer Activity

Emerging research suggests that 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide may have anticancer properties:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Experimental Findings : In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) indicated a dose-dependent reduction in cell viability.
Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

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